(2-Methylpyridin-3-yl)methanamine dihydrochloride
Overview
Description
“(2-Methylpyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C7H12Cl2N2 . Its molecular weight is 195.09 . The IUPAC name for this compound is (2-methyl-3-pyridinyl)methanamine dihydrochloride .
Molecular Structure Analysis
The molecular structure of “(2-Methylpyridin-3-yl)methanamine dihydrochloride” consists of a pyridine ring with a methyl group at the 2nd position and a methanamine group at the 3rd position . The compound also has two chloride ions, as indicated by the “dihydrochloride” in its name .Physical And Chemical Properties Analysis
“(2-Methylpyridin-3-yl)methanamine dihydrochloride” is a pale-yellow to yellow-brown solid .Scientific Research Applications
Catalysis and Polymerization
(2-Methylpyridin-3-yl)methanamine dihydrochloride and its derivatives are utilized in catalytic processes. For instance, zinc(II) complexes bearing related iminopyridines have been synthesized and characterized for their efficiency in initiating the ring-opening polymerization of rac-lactide, showing a preference for heterotactic polylactide (Kwon, Nayab, & Jeong, 2015).
Bioactive Molecule Synthesis
The compound and its variants have been used in synthesizing bioactive molecules. For example, derivatives of (2-Methylpyridin-3-yl)methanamine have been synthesized and evaluated for antibacterial and antifungal activity, showing promising results (Rao, Prasad, & Rao, 2013).
Medicinal Chemistry
In medicinal chemistry, similar compounds have been explored for potential anticonvulsant properties. A series of novel Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity, with several compounds showing significant efficacy (Pandey & Srivastava, 2011).
Photocytotoxicity and Imaging
Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines, which include derivatives of (2-Methylpyridin-3-yl)methanamine, have been studied for their uptake in cancer cells and photocytotoxicity. These complexes display significant potential in medical imaging and cancer therapy (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).
Organic Chemistry
The compound has also found use in organic chemistry. For instance, (2-Methylpyridin-3-yl)methanamine derivatives were involved in the asymmetric synthesis of 2-(1-aminoalkyl)piperidines, showcasing the compound's versatility in organic synthesis processes (Froelich, Désos, Bonin, Quirion, Husson, & Zhu, 1996).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The signal word for this compound is “Warning” and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(2-methylpyridin-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6-7(5-8)3-2-4-9-6;;/h2-4H,5,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSXTTJUSFPTNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpyridin-3-yl)methanamine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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